3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
4-[3-(acetyloxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-10-12-3-2-4-15(9-12)13-5-7-14(8-6-13)16(18)19/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOSIZOYHRZVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves several steps, starting from commercially available biphenyl derivatives. One common method involves the acetylation of a biphenyl derivative followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The reaction temperatures can vary, but they are generally maintained between 50°C and 100°C to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of 3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetoxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous conditions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: The major product is 3’-(Carboxymethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: The major products can be 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid or 3’-(Formylmethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Substitution: The major products depend on the substituents introduced, such as 3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-chlorocarboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H14O4
- Molecular Weight : 270.28 g/mol
- CAS Number : 2109060-05-9
The compound features a biphenyl backbone with an acetoxymethyl group and a carboxylic acid group, contributing to its reactivity and interaction capabilities in various chemical processes.
Organic Synthesis
3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, including:
- Oxidation : The acetoxymethyl group can be oxidized to form additional carboxylic acid functionalities.
- Reduction : The carboxylic acid can be reduced to alcohols or aldehydes.
- Substitution Reactions : The hydrogen atoms on the benzene rings can be substituted with diverse functional groups, enhancing the compound's utility in synthetic pathways.
Biological Applications
The compound has potential applications in biological research, particularly in studying enzyme-substrate interactions and developing enzyme inhibitors. Its structural characteristics allow for specific interactions with biological targets, which can be explored for therapeutic developments.
Industrial Applications
In industrial settings, 3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid is used in the production of specialty chemicals, polymers, and coatings. Its ability to undergo various chemical transformations makes it suitable for creating materials with tailored properties.
Case Studies
Several studies have documented the synthesis and evaluation of compounds related to or derived from 3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid:
- Study A : Investigated the synthesis of various biphenyl derivatives for their potential as enzyme inhibitors.
- Study B : Focused on the polymerization processes involving biphenyl carboxylic acids to develop new materials with enhanced properties.
- Study C : Explored the biological activity of related compounds against specific bacterial strains.
These case studies highlight the compound's versatility and its importance in advancing both synthetic methodologies and biological research.
Mechanism of Action
The mechanism of action of 3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxymethyl group can undergo hydrolysis to form a hydroxymethyl group, which can then interact with active sites on enzymes, inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 3’-(Formylmethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 3’-(Methyl)-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
3’-(Acetoxymethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of the acetoxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors, making it a valuable compound in various research fields. Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile building block in organic synthesis.
Biological Activity
3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Synthesis
The synthesis of 3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid typically involves several steps that include the formation of the biphenyl structure and subsequent functionalization. While specific methodologies for this compound are not extensively documented in the literature, similar compounds often utilize techniques such as Suzuki coupling or direct acylation methods.
Biological Activity
The biological activity of 3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid has been evaluated in various studies focusing on its antiviral and anticancer properties.
Antiviral Activity
In a study assessing the antiviral potential of various synthesized compounds, it was found that related biphenyl derivatives exhibited varying degrees of activity against different viruses. However, specific data on 3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid showed no significant antiviral activity at concentrations up to 100 μg/mL against several viral strains including HSV-1 and influenza viruses .
The mechanisms through which biphenyl derivatives exert their biological effects often involve interaction with cellular pathways related to apoptosis and cell proliferation. For example:
- P-glycoprotein Inhibition : Some biphenyl compounds have been shown to reverse drug resistance by inhibiting P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic agents .
- Carbonic Anhydrase Inhibition : Certain derivatives have also been tested for their ability to inhibit carbonic anhydrase enzymes, which play a role in tumor growth and metastasis .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Study A : Investigated a series of methylenecyclopropane nucleosides derived from biphenyl structures. None showed significant antiviral activity but highlighted the importance of structural modifications for enhancing bioactivity .
- Study B : Focused on the dual inhibition of P-glycoprotein and carbonic anhydrases by related compounds. Results indicated that specific modifications could lead to enhanced anticancer properties .
Data Summary
| Compound | Activity Type | Concentration Tested | Result |
|---|---|---|---|
| 3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid | Antiviral | Up to 100 μg/mL | No significant activity |
| Related biphenyl derivatives | Anticancer (P-gp inhibition) | Various | Enhanced doxorubicin cytotoxicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid?
- Methodology : A two-step approach is commonly employed:
Biphenyl Core Formation : Utilize Suzuki-Miyaura coupling to assemble the biphenyl scaffold, using a boronic acid derivative and a halogenated benzoic acid precursor. Rhodium or palladium catalysts (e.g., RhCl(PPh₃)₃) are effective for regioselective coupling .
Functionalization : Introduce the acetoxymethyl group via esterification of a hydroxymethyl intermediate. For example, react 3'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid with acetic anhydride in the presence of sulfuric acid as a catalyst .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-esterification.
Q. How can spectroscopic techniques confirm the structure of 3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid?
- Methodology :
- ¹H/¹³C NMR : Identify biphenyl protons (δ 7.2–8.0 ppm) and acetoxymethyl signals (δ 2.1 ppm for CH₃, δ 4.8–5.2 ppm for OCH₂) .
- FT-IR : Confirm carboxylic acid (∼1700 cm⁻¹) and ester (∼1740 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 311.1 for C₁₆H₁₄O₄) .
Q. What purification methods are effective for this compound?
- Methodology :
- Recrystallization : Use methanol/water mixtures (polar solvents) to exploit solubility differences .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate ester and acid byproducts .
Advanced Research Questions
Q. How does the acetoxymethyl group influence regioselectivity in cross-coupling reactions?
- Analysis : The electron-withdrawing acetoxymethyl group alters electron density on the biphenyl core, directing metal-catalyzed couplings (e.g., Suzuki) to the less hindered position. Computational studies (DFT) show reduced activation energy at the 4′-position due to steric and electronic effects .
- Experimental Validation : Compare coupling yields using 3'-(acetoxymethyl) vs. 3'-methyl analogs. Reported data for similar compounds show 15–20% higher yields for acetoxymethyl derivatives under identical conditions .
Q. How to address discrepancies in reported solubility and melting points for biphenyl carboxylic acids?
- Data Contradiction Resolution :
- Solubility : Variations arise from crystallinity and hydrogen-bonding capacity. For example, polar solvents (methanol) dissolve the carboxylic acid form, while ester derivatives (acetoxymethyl) show lower polarity and higher solubility in DCM .
- Melting Points : Impurities or polymorphism can cause shifts. Recrystallize from ethanol/water and use DSC to confirm thermal behavior .
Q. What strategies stabilize the acetoxymethyl group against hydrolysis during biological assays?
- Methodology :
- pH Control : Maintain assay buffers at pH 6.5–7.0 to minimize base-catalyzed ester hydrolysis .
- Prodrug Design : Replace the acetoxymethyl group with more hydrolytically stable esters (e.g., pivaloyloxymethyl) for in vivo studies .
Q. How to model the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding modes. The carboxylic acid group often forms salt bridges with lysine/arginine residues, while the biphenyl core engages in π-π stacking .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess conformational flexibility of the acetoxymethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
